While cucurbiturils have shown promising potential in various applications, their safety and potential hazards require careful evaluation [, ]. Studies have assessed the biocompatibility and potential toxicity of cucurbiturils in different biological systems [, , , ].
Research on the safety of cucurbiturils has primarily focused on in vitro and in vivo assessments of their cytotoxicity, hemocompatibility, and immunomodulatory effects [, , , ]. Results indicate that cucurbiturils generally exhibit low toxicity at moderate concentrations but can induce some cytotoxic effects at higher doses [, , ].
Cucurbiturils were first synthesized in the late 20th century and have since been classified based on the number of repeating glycoluril units. The most common homologues include cucurbit uril, cucurbit uril, cucurbit uril, and cucurbit uril, with increasing size and varying host-guest interaction capabilities. Their classification is crucial for understanding their binding affinities and potential applications in supramolecular chemistry.
The synthesis of cucurbiturils typically involves the acid-catalyzed condensation of glycoluril and formaldehyde. Various methods have been developed to enhance yield and selectivity:
The synthesis process often employs techniques such as Electrospray Mass Spectrometry (ESMS) and High-Performance Liquid Chromatography (HPLC) for product characterization and purity assessment . These methods allow researchers to analyze the molecular weight distribution and identify specific homologues present in the reaction mixture.
Cucurbiturils feature a distinctive barrel-shaped structure formed by the arrangement of glycoluril units linked by methylene bridges. The general formula can be represented as:
where ranges from 4 to 12 depending on the specific homologue . The cavity created by this structure is capable of hosting various guest molecules, which can lead to significant changes in the physical properties of these guests.
The molecular weights of common cucurbit[n]urils vary based on :
These values indicate the increasing size and complexity of the compounds as increases.
Cucurbiturils participate in various chemical reactions primarily through host-guest chemistry. They can form stable complexes with cations, anions, and neutral molecules, which can be exploited for selective binding applications.
The mechanism by which cucurbit[n]urils act involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the host (cucurbit[n]uril) and guest molecules. Upon encapsulation, these interactions can significantly alter the chemical properties of the guest molecules, affecting their stability and reactivity.
Studies have shown that cucurbit[n]urils can enhance reaction rates or selectivity in chemical processes by providing a confined environment that stabilizes certain intermediates or transition states .
Cucurbit[n]urils are typically white crystalline solids that are soluble in water but less so in organic solvents. Their solubility varies significantly with the size of and any substituents present on the glycoluril units.
Cucurbit[n] urils have found diverse applications across multiple fields:
The journey of cucurbiturils began in 1905 when German chemist Robert Behrend observed an insoluble crystalline precipitate during the condensation of glycoluril with formaldehyde under acidic conditions. Behrend’s initial analysis proposed an erroneous empirical formula (C₁₀H₁₁N₇O₄·2H₂O), leaving the molecular structure unresolved for decades [2] [5] [7]. This enigmatic compound remained a curiosity until 1981, when Mock and colleagues successfully determined its architecture through single-crystal X-ray diffraction. They identified a hexameric macrocycle formed by six glycoluril units linked by methylene bridges (–CH₂–), creating a symmetrical, pumpkin-shaped structure. Inspired by its resemblance to plants in the Cucurbitaceae family, Mock coined the term "cucurbit[6]uril" (CB[6]) [1] [5]. This breakthrough languished in obscurity until the year 2000, when Kim Kimoon’s group revolutionized the field by isolating higher homologues (CB[5], CB[7], CB[8]) through modified reaction conditions. This expansion unlocked systematic exploration of CB[n] chemistry, transforming it into a cornerstone of supramolecular science [2] [5] [7].
Traditional CB[n] synthesis involves acid-catalyzed condensation of glycoluril and formaldehyde. The choice of acid, concentration, temperature, and reaction time critically influences homologue distribution:
Table 1: Synthetic Conditions for Key Cucurbituril Homologues
Homologue | Catalyst System | Temperature (°C) | Time (hr) | Key Product/Yield | Reference |
---|---|---|---|---|---|
CB[6] | 12 M HCl | 90 | 8 | Major product (~60-70%) | [1] |
CB[7] | 9 M H₂SO₄ | 80 | 48 | Moderate yield (~20%) | [2] |
CB[10] | 12 M HCl + fractional crys | 100 | 100 | As CB[5]@CB[10] complex | [4] |
DDMeQ[6] | 12 M HCl (mixed glycolurils) | 90 | 8 | ~20% from s3 fraction | [1] |
CB[n] (Mixed) | 50% EDSA (aq.) | 90 | 24 | CB[6]-CB[8], recyclable catalyst | [8] |
Larger homologues like CB[14] (14 glycoluril units) were characterized in 2013, confirming the formation of giant CB[n]s under traditional conditions [4].
Separating complex CB[n] mixtures demands specialized techniques leveraging host-guest chemistry:
Atomic-level insights into CB[n] structures rely on complementary techniques:
The utility of CB[n]s hinges on their defining physicochemical properties:
Table 2: Physicochemical Properties of Cucurbit[n]uril Homologues
Property | CB[5] | CB[6] | CB[7] | CB[8] | CB[10] | CB[14] |
---|---|---|---|---|---|---|
Inner Diameter (Å) | 4.4 | 5.8 | 7.3 | 8.8 | 11.7 | ~16.0* |
Outer Diameter (Å) | 13.1 | 14.4 | 16.0 | 17.5 | 20.0 | ~25.0* |
Height (Å) | 9.1 | 9.1 | 9.1 | 9.1 | 9.1 | ~9.1 |
Cavity Volume (ų) | 68 | 142 | 242 | 367 | 691 | ~1500* |
Water Solubility (mM) | 20–30 | 0.03 | 5 | <0.01 | <0.05 | <0.001* |
Characteristic Stability | Acid/Base resistant | Acid/Base resistant | Acid/Base resistant | Acid/Base resistant | Acid/Base resistant | Twisted structure |
*Estimated values based on extrapolation from smaller homologues [2] [3] [7].
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